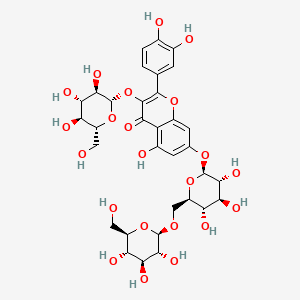

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Übersicht

Beschreibung

Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid ist ein Flavonoidglykosid, das von Quercetin abgeleitet ist. Es ist bekannt für sein Vorkommen in verschiedenen Pflanzen und seine potenziellen gesundheitlichen Vorteile. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die Quercetin umfasst, das an Glukose- und Gentiobiosid-Einheiten gebunden ist .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid beinhaltet typischerweise die Glykosylierung von Quercetin. Dieser Prozess kann durch enzymatische oder chemische Methoden erreicht werden. Enzymatische Glykosylierung verwendet Glykosyltransferasen, um Glukose und Gentiobiosid unter milden Bedingungen an Quercetin zu binden. Chemische Glykosylierung hingegen beinhaltet die Verwendung von Glykosyldonoren und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid stützt sich oft auf biotechnologische Ansätze. Mikrobielle Fermentation und Pflanzenzellkulturen werden eingesetzt, um diese Verbindung in großen Mengen zu produzieren. Diese Methoden werden aufgrund ihrer Effizienz und Nachhaltigkeit bevorzugt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach glucose and gentiobioside to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Microbial fermentation and plant cell cultures are employed to produce this compound in large quantities. These methods are preferred due to their efficiency and sustainability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln, wodurch ihre biologische Aktivität beeinflusst wird.

Substitution: Substitutionsreaktionen können die Glykosid-Einheiten modifizieren, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Katalysatoren wie Säuren oder Basen werden verwendet, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antioxidant Activity

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits significant antioxidant properties, which are crucial in combating oxidative stress. This activity is essential for protecting cells from damage caused by free radicals, thereby contributing to overall health and potentially reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

1.2 Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, making it beneficial in conditions characterized by chronic inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines, thus playing a protective role against inflammatory diseases .

1.3 Antimicrobial Properties

this compound has demonstrated antimicrobial effects against various pathogens, including bacteria and viruses. Its application in developing natural antimicrobial agents is being explored, particularly in traditional medicine settings .

Clinical Applications

2.1 Respiratory Health

In traditional Chinese medicine, this compound is utilized for treating acute respiratory conditions. Studies have highlighted its potential in alleviating symptoms associated with respiratory diseases, suggesting a role in enhancing lung function and reducing inflammation in the airways .

2.2 Cancer Treatment Support

Emerging research suggests that quercetin compounds may enhance the efficacy of chemotherapy drugs while reducing their side effects. This compound has been noted for its ability to sensitize cancer cells to treatment, making it a valuable adjunct in cancer therapy .

Metabolic Applications

3.1 Blood Sugar Regulation

This compound has been linked to improved glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes. Studies indicate that it may help lower blood sugar levels and improve metabolic health by acting on key metabolic pathways .

3.2 Lipid Metabolism

this compound may also influence lipid profiles by reducing cholesterol levels and promoting cardiovascular health. Its role in lipid metabolism highlights its potential as a dietary supplement for heart health .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Properties: The compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways

Vergleich Mit ähnlichen Verbindungen

Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid ist durch sein spezifisches Glykosylierungsmuster einzigartig. Ähnliche Verbindungen umfassen:

Quercetin: Die Aglykonform ohne Glykosylierung.

Quercetin-3-O-Glukosid: Ein einfacheres Glykosid mit nur einer Glukose-Einheit.

Quercetin-7-O-Gentiobiosid: Ein weiteres Glykosid mit einem anderen Glykosylierungsmuster

Diese Verbindungen teilen einige biologische Aktivitäten, unterscheiden sich jedoch in ihrer Löslichkeit, Stabilität und Bioverfügbarkeit, was Quercetin-3-O-β-D-Glukose-7-O-β-D-Gentiobiosid in seinen Anwendungen und Wirkungen einzigartig macht .

Biologische Aktivität

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonoid glycoside that exhibits a range of biological activities. This compound, derived from various plant sources, has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 788.657 g/mol

- CAS Number : 60778-02-1

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 1189.6 ± 65.0 °C at 760 mmHg

- Flash Point : 371.7 ± 27.8 °C

Biological Activities

This compound has been studied for various biological activities:

1. Antioxidant Activity

Quercetin glycosides are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies show that quercetin glycosides can downregulate NF-kB signaling pathways, which are crucial in the inflammatory response .

3. Anti-cancer Potential

This compound exhibits anti-cancer properties through multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Suppression of metastasis .

In a study involving human breast cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis via the mitochondrial pathway .

4. Cardiovascular Benefits

This flavonoid has been linked to cardiovascular health by improving endothelial function and reducing blood pressure. It promotes vasodilation through nitric oxide (NO) production and inhibits platelet aggregation .

5. Antimicrobial Activity

Quercetin glycosides have shown antimicrobial effects against various pathogens, including bacteria and viruses. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against influenza virus .

Case Study 1: Anti-cancer Effects

A clinical trial investigated the effects of quercetin glycosides on patients with stage IIIB colon cancer. Participants receiving quercetin supplements showed a marked decrease in tumor markers and improved quality of life compared to the control group .

Case Study 2: Cardiovascular Health

In a randomized controlled trial involving hypertensive patients, supplementation with quercetin resulted in significant reductions in systolic and diastolic blood pressure, alongside improvements in endothelial function measured by flow-mediated dilation .

Research Findings Summary

Q & A

Basic Research Questions

Q. How can QGG be isolated and purified from natural sources for structural characterization?

QGG is typically extracted from plants such as Lepidium apetalum using methanol or ethanol-based solvent systems, followed by chromatographic techniques like preparative HPLC or column chromatography (silica gel or Sephadex LH-20). Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm glycosylation patterns and stereochemistry . For example, Wang et al. (2017) isolated QGG from L. apetalum seeds and validated its structure via NMR, identifying the gentiobioside moiety at the 7-position and glucose at the 3-position .

Q. What validated analytical methods are available for quantifying QGG in biological matrices?

A validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 7.32 ng/mL is widely used for pharmacokinetic studies. Plasma samples are precipitated with methanol, separated on a Venusil® ASB C18 column (2.1 × 50 mm, 5 µm), and analyzed using a mobile phase of methanol-water (50:50, v/v) at 300 µL/min. The ion transitions monitored are m/z 787.3→301.3 for QGG and m/z 725.3→293.3 for the internal standard. Intra- and inter-day precision and accuracy are <15%, with recoveries of 89–92% .

Q. What in vitro models demonstrate QGG's bioactivity, and at what concentrations?

QGG reduces sodium oleate-induced triglyceride accumulation in HepG2 cells at 30 µM, indicating potential hypolipidemic activity . For anti-inflammatory studies, QGG derivatives like isoquercitrin and rutin inhibit NLRP3 inflammasome activation in macrophages at IC₅₀ values ranging from 10–50 µM, depending on glycosylation patterns .

Q. How stable is QGG under varying storage conditions?

QGG remains stable for ≥4 years when stored at -20°C in lyophilized form. In solution, degradation occurs rapidly at room temperature (50% degradation within 48 hours in aqueous buffers), necessitating the use of stabilizers like 0.1% ascorbic acid .

Q. What spectroscopic characteristics define QGG?

QGG exhibits UV/Vis absorption maxima at 258 nm and 363 nm, corresponding to the flavonoid chromophore. Its HRMS spectrum shows a molecular ion peak at m/z 789.1993 [M+H]⁺ (calculated for C₃₃H₄₀O₂₂: 788.7 g/mol) .

Advanced Research Questions

Q. How can microbial systems be engineered to optimize QGG biosynthesis?

Saccharomyces cerevisiae BJ5464 co-expressing glucosyltransferases (e.g., AtUGT78D1 and AtUGT89C1) and UDP-rhamnose synthase (RHM2) achieves a titer of 67.4 mg/L QGG in 24 hours. Key parameters include:

Q. How do conflicting reports on QGG's bioavailability in rodent models align with structural modifications?

QGG shows poor oral bioavailability (<5% in rats) due to deglycosylation by gut microbiota. However, nanoformulations (e.g., liposomal encapsulation) increase bioavailability to 22% by bypassing intestinal metabolism. Discrepancies arise from variations in gut microbiota composition across studies, which alter hydrolysis rates of the gentiobioside moiety .

Q. What molecular mechanisms underlie QGG's dual pro-apoptotic and anti-inflammatory effects in cancer models?

In HepG2 cells, QGG (30 µM) upregulates caspase-3/7 activity (pro-apoptotic) while suppressing NF-κB and NLRP3 pathways (anti-inflammatory). This duality is attributed to its ability to modulate reactive oxygen species (ROS)-dependent JNK/p38 signaling, balancing cell death and inflammation .

Q. How do glycosylation patterns at the 3- and 7-positions influence QGG's metabolic stability?

The 7-O-gentiobioside group slows hepatic glucuronidation compared to monoglycosides (e.g., quercetin-7-O-glucoside), extending QGG's half-life (t₁/₂ = 4.2 hours vs. 1.8 hours). However, the 3-O-glucose moiety increases susceptibility to β-glucosidase-mediated hydrolysis in the liver, requiring co-administration with glucosidase inhibitors for sustained activity .

Q. What strategies resolve contradictions in QGG's reported antioxidant vs. pro-oxidant effects?

QGG acts as an antioxidant at low concentrations (≤10 µM) by scavenging ROS via the catechol group on the B-ring. At higher concentrations (>50 µM), it generates semiquinone radicals through autoxidation, inducing pro-oxidant effects. Experimental design must control for concentration, cell type, and redox status to reconcile these opposing outcomes .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMUSRYWYUQIK-GZIDCZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.